molecular formula C8H15ClN2O B1421633 [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride CAS No. 1269052-67-6

[(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride

Cat. No.: B1421633
CAS No.: 1269052-67-6
M. Wt: 190.67 g/mol
InChI Key: LIEWUOAGLSPEAP-UHFFFAOYSA-N
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Description

1-(5-Isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

1-(5-Isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(5-Isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride is unique due to the presence of the isopropyl group at the 5-position of the isoxazole ring and the N-methylmethanamine group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-methyl-1-(5-propan-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(2)8-4-7(5-9-3)10-11-8;/h4,6,9H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWUOAGLSPEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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